molecular formula C7H15NO2 B012524 2-methyl-D-norleucine CAS No. 105815-95-0

2-methyl-D-norleucine

Cat. No. B012524
CAS RN: 105815-95-0
M. Wt: 145.2 g/mol
InChI Key: LKZQHZQXROBVOO-SSDOTTSWSA-N
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Description

2-methyl-D-norleucine is a compound with the molecular formula C7H15NO2 . It is structurally similar to methionine, but it does not contain sulfur .


Synthesis Analysis

High-level biosynthesis of norleucine has been achieved in E. coli for the economic labeling of proteins . The biosynthesis of norleucine, which is a side-product of the branched chain amino acid pathway, was enhanced by deleting all three acetolactate synthase isoforms of the methionine auxotrophic E. coli expression strain B834 (DE3). Additionally, leuABCD was overexpressed to boost the biosynthesis of norleucine .


Molecular Structure Analysis

The molecular weight of 2-methyl-D-norleucine is 145.20 g/mol . The IUPAC name for this compound is (2R)-2-amino-2-methylhexanoic acid .


Chemical Reactions Analysis

Derivatization methods in GC and GC/MS have been used to analyze the chemical reactions of various compounds . Alkylation, the formation of aryl derivatives, silylation, acylation, and several other forms of derivatization are more frequently employed in analytical applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-methyl-D-norleucine include a molecular weight of 145.20 g/mol, a monoisotopic mass of 145.110275 Da, and a molecular formula of C7H15NO2 . The compound has a computed XLogP3-AA of -1.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .

Scientific Research Applications

  • Role in Protein Synthesis : Norvaline, a methylated form of leucine, influences the activity of E. coli leucyl-tRNA synthetase, suggesting potential roles for noncognate amino acids in protein synthesis (Martinis & Fox, 1997).

  • Enzyme Inactivation : Diazoacetyl-dl-norleucine methyl ester is capable of rapidly inactivating pepsin, indicating its potential application in modifying enzyme activities (Rajagopalan, Stein, & Moore, 1966).

  • Effect on Feeding Behavior : Norleucine has been shown to depress growth and food intake in rats, with its effects being reversible with extra leucine (Tews, Repa, & Harper, 1990).

  • Impact on Hemoglobin Synthesis : Alpha-methyl-norvaline can reduce hemoglobin synthesis in chick embryos, leading to heart-beat arrest and embryonic death (Deuchar & Dryland, 1964).

  • Stimulating Antibiotic Production : Methionine and DL-norleucine can stimulate cephalosporin C production in Cephalosporium acremonium, without affecting cysteine metabolism (Drew & Demain, 1973).

  • Antibacterial Properties : Beta-methylnorleucine, produced by Serratia marcescens, effectively inhibits the growth of several bacteria in synthetic medium (Sugiura, Kisumi, & Chibata, 1981).

  • Interactions with Phospholipids : Norleucine-containing peptides show a greater tendency to interact with the lipid phase than methionine-containing peptides, suggesting a different mechanism of interaction with phospholipids (Epand & Raymer, 2009).

Future Directions

The future directions of 2-methyl-D-norleucine research could involve further exploration of its mechanism of action and potential therapeutic applications. For example, deep brain stimulation (DBS) is opening new therapeutic possibilities for neurological and psychiatric disorders . The mechanisms of action of DBS at the cell, molecular, and systems level are poorly understood and much work remains to be done .

properties

IUPAC Name

(2R)-2-amino-2-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZQHZQXROBVOO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@](C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347036
Record name 2-Methyl-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-D-norleucine

CAS RN

105815-95-0
Record name 2-Methyl-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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